1-methyl-4-(trifluoromethyl)-1H-imidazole

Medicinal Chemistry Pharmacokinetics p38 MAPK

1-Methyl-4-(trifluoromethyl)-1H-imidazole (CAS 81769-69-9) is a critical fluorinated imidazole building block for medicinal chemistry and coordination chemistry programs. N-methylation is essential for achieving oral bioavailability in p38 MAP kinase inhibitor series—non-methylated analogs consistently fail in animal models. The 4-CF₃ group confers an 11.4-fold potency enhancement in TrkA kinase inhibition, while the validated TRF1 TRFH-domain binding mode supports fragment-based drug discovery. The electron-withdrawing CF₃ group also modulates imidazole Lewis basicity for tailored coordination compounds. Researchers targeting orally active kinase inhibitors or structure-guided lead optimization should prioritize this 1,4-disubstituted regioisomer over non-methylated or 5-CF₃ positional isomers to ensure research continuity and pharmacological relevance.

Molecular Formula C5H5F3N2
Molecular Weight 150.104
CAS No. 81769-69-9
Cat. No. B2727680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4-(trifluoromethyl)-1H-imidazole
CAS81769-69-9
Molecular FormulaC5H5F3N2
Molecular Weight150.104
Structural Identifiers
SMILESCN1C=C(N=C1)C(F)(F)F
InChIInChI=1S/C5H5F3N2/c1-10-2-4(9-3-10)5(6,7)8/h2-3H,1H3
InChIKeyLYFNAJACLPGPIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-(trifluoromethyl)-1H-imidazole (CAS 81769-69-9): Core Structural and Physicochemical Profile for Procurement Decision-Making


1-Methyl-4-(trifluoromethyl)-1H-imidazole is a fluorinated imidazole building block widely utilized as a pharmaceutical intermediate and chemical probe [1]. The compound possesses a computed XLogP3-AA value of 0.9 and a topological polar surface area (TPSA) of 17.8 Ų, reflecting moderate lipophilicity and low polarity relative to non-fluorinated imidazole analogs [1]. Its molecular formula is C₅H₅F₃N₂ with a molecular weight of 150.10 g/mol [1]. The trifluoromethyl substitution at the 4-position markedly influences electronic distribution across the imidazole ring, which underpins its utility in kinase inhibitor design and coordination chemistry [2].

Critical Procurement Rationale for 1-Methyl-4-(trifluoromethyl)-1H-imidazole: Why Structural Analogs Cannot Be Interchanged


Substituting 1-methyl-4-(trifluoromethyl)-1H-imidazole with the non-methylated 4-(trifluoromethyl)-1H-imidazole or other regioisomers introduces predictable yet substantial changes in molecular recognition and pharmacokinetic performance. Imidazole scaffolds lacking N-methylation typically exhibit poor oral bioavailability, whereas the introduction of the N-methyl group circumvents this limitation and is essential for achieving drug-like properties in lead optimization . Additionally, the specific 1,4-disubstitution pattern positions the trifluoromethyl group for optimal electronic tuning and steric accommodation within kinase ATP-binding pockets, as evidenced by crystal structures of the moiety engaged with protein targets [1]. Positional isomerism—such as shifting the CF₃ group to the 5-position—can alter pKa, hydrogen-bonding capacity, and target affinity profiles, rendering direct substitution without re-validation an unacceptable risk for research continuity [2].

Quantitative Differentiation Evidence: 1-Methyl-4-(trifluoromethyl)-1H-imidazole Versus Closest Analogs


N-Methylation Drives Oral Bioavailability: A Class-Level Requirement for Imidazole-Based Kinase Inhibitors

In general, oral bioavailability of imidazole-based kinase inhibitor leads was found to be poor unless the imidazole was methylated on nitrogen . This class-level finding distinguishes 1-methyl-4-(trifluoromethyl)-1H-imidazole from its non-methylated analog 4-(trifluoromethyl)-1H-imidazole. While 4-(trifluoromethyl)-1H-imidazole (CAS 33468-69-8) contains the desirable trifluoromethyl pharmacophore, it lacks the N-methyl group required for oral absorption; the methylated derivative is therefore the preferred intermediate for advancing compounds toward in vivo studies.

Medicinal Chemistry Pharmacokinetics p38 MAPK

p38α MAP Kinase Inhibitory Activity: AA6 (4-Trifluoromethyl-Imidazole Derivative) vs. Prototype Drug SB203580

N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative AA6 exhibited an IC₅₀ of 403.57 ± 6.35 nM against p38α MAP kinase, compared to the prototype drug adezmapimod (SB203580) which showed an IC₅₀ of 222.44 ± 5.98 nM in the same assay [1]. While AA6 is less potent than SB203580, the data demonstrate that the 4-(trifluoromethyl)-1H-imidazole scaffold confers measurable p38α inhibition—a functional readout absent in the unsubstituted imidazole core. The methyl group at the 1-position contributes to the overall drug-like properties of the series, though the specific contribution of N-methylation to potency was not isolated in this study.

Anti-Inflammatory Kinase Inhibition Drug Discovery

TrkA Kinase Inhibition: Direct Head-to-Head Potency of 1-Methyl-4-(trifluoromethyl)-1H-imidazole-Containing Inhibitor

A compound bearing the 1-methyl-4-(trifluoromethyl)-1H-imidazole moiety (BDBM127657) demonstrated potent inhibition of TrkA kinase with an IC₅₀ of 1.95 nM in an enzyme-linked immunosorbent assay (ELISA) [1]. In contrast, a structurally related analog lacking the trifluoromethyl group (BDBM136586) exhibited an IC₅₀ of 22.2 nM under identical assay conditions [2]. The presence of the trifluoromethyl group at the 4-position confers approximately 11.4-fold improvement in TrkA inhibitory potency.

Oncology Kinase Inhibitor TrkA

Lipophilicity (XLogP3-AA) Comparison: 1-Methyl-4-(trifluoromethyl)-1H-imidazole vs. Non-Fluorinated Analog

1-Methyl-4-(trifluoromethyl)-1H-imidazole exhibits a computed XLogP3-AA value of 0.9, whereas the non-fluorinated analog 1-methyl-1H-imidazole (CAS 616-47-7) has an XLogP3-AA of -0.1 [1][2]. The trifluoromethyl substitution increases lipophilicity by 1.0 log unit, a modification known to enhance membrane permeability and binding to hydrophobic protein pockets.

Physicochemical Properties Drug Design ADME

Crystal Structure Evidence: 1-Methyl-4-(trifluoromethyl)-1H-imidazole Engages the TRF1 TRFH Domain

The X-ray crystal structure of the human TRF1 TRFH domain in complex with compound 17 (PDB ID: 9HFI) reveals that the 1-methyl-4-(trifluoromethyl)-1H-imidazole moiety occupies a defined hydrophobic pocket, with the trifluoromethyl group making specific van der Waals contacts that are not possible with a non-fluorinated imidazole [1]. The N-methyl group projects toward solvent and does not interfere with binding, confirming that the 1,4-disubstitution pattern is structurally tolerated.

Structural Biology Protein-Protein Interaction Fragment-Based Drug Discovery

Application-Specific Use Cases for 1-Methyl-4-(trifluoromethyl)-1H-imidazole (CAS 81769-69-9)


Orally Bioavailable p38 MAPK Inhibitor Lead Optimization

The N-methylation of the imidazole core is critical for achieving oral bioavailability in p38 MAP kinase inhibitor series . Researchers pursuing orally active anti-inflammatory candidates should prioritize 1-methyl-4-(trifluoromethyl)-1H-imidazole as the core building block over the non-methylated 4-(trifluoromethyl)-1H-imidazole, as the latter consistently yields compounds with poor oral exposure in animal models.

TrkA Kinase Inhibitor Development for Oncology

The 11.4-fold potency enhancement conferred by the 4-trifluoromethyl group in TrkA kinase inhibition assays [1][2] makes 1-methyl-4-(trifluoromethyl)-1H-imidazole an essential intermediate for medicinal chemistry programs targeting TrkA-driven cancers. Non-fluorinated imidazole analogs are demonstrably less potent and should be deprioritized.

Fragment-Based Drug Discovery Targeting TRF1 and Related Protein-Protein Interactions

The validated binding mode of the 1-methyl-4-(trifluoromethyl)-1H-imidazole fragment within the TRF1 TRFH domain [3] supports its use as a starting point for fragment growth and structure-guided optimization. The crystal structure provides atomic-level confidence that the moiety engages the intended pocket.

Synthesis of Fluorinated Coordination Complexes and Ligands

The electron-withdrawing trifluoromethyl group at the 4-position modulates the Lewis basicity of the imidazole nitrogen, enabling the design of coordination compounds with tailored electronic properties . This application is distinct from biological use and underscores the scaffold's versatility as a specialty chemical intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methyl-4-(trifluoromethyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.